Benzoic acid, p-tert-butyl-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride
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Overview
Description
alpha-Phenyl-1-pyrrolidineethanol p-tert-butylbenzoate hydrochloride: is a complex organic compound with the molecular formula C23H29NO2.ClH and a molecular weight of 387.99 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is often used in medicinal chemistry due to its versatile biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of alpha-Phenyl-1-pyrrolidineethanol p-tert-butylbenzoate hydrochloride typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by functionalization . One common method is the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides and alkenyl dipolarophiles .
Industrial Production Methods: : Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: : alpha-Phenyl-1-pyrrolidineethanol p-tert-butylbenzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
alpha-Phenyl-1-pyrrolidineethanol p-tert-butylbenzoate hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of alpha-Phenyl-1-pyrrolidineethanol p-tert-butylbenzoate hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may bind to the podophyllotoxin pocket of gamma tubulin, inhibiting its function and exerting anticancer effects . The compound’s structure allows it to interact with various proteins and enzymes, leading to diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with similar biological activities.
Pyrrolidine-2,5-diones: Compounds with a similar core structure but different functional groups.
Prolinol: A related compound with a hydroxyl group on the pyrrolidine ring.
Uniqueness: : alpha-Phenyl-1-pyrrolidineethanol p-tert-butylbenzoate hydrochloride is unique due to its specific combination of functional groups and its ability to interact with a wide range of biological targets. Its structure allows for diverse chemical modifications, making it a valuable compound in medicinal chemistry and drug discovery .
Properties
CAS No. |
102762-28-7 |
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Molecular Formula |
C23H30ClNO2 |
Molecular Weight |
387.9 g/mol |
IUPAC Name |
(1-phenyl-2-pyrrolidin-1-ylethyl) 4-tert-butylbenzoate;hydrochloride |
InChI |
InChI=1S/C23H29NO2.ClH/c1-23(2,3)20-13-11-19(12-14-20)22(25)26-21(17-24-15-7-8-16-24)18-9-5-4-6-10-18;/h4-6,9-14,21H,7-8,15-17H2,1-3H3;1H |
InChI Key |
RYUMRYJZXLAIBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC(CN2CCCC2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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